2-Acetylnicotinic acid CAS number 89942-59-6
2-Acetylnicotinic acid CAS number 89942-59-6
An In-depth Technical Guide to 2-Acetylnicotinic Acid (CAS 89942-59-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetylnicotinic acid, registered under CAS number 89942-59-6, is a pyridine carboxylic acid derivative that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Also known as 2-acetylpyridine-3-carboxylic acid, its unique structure, featuring both a carboxylic acid and an acetyl group on a pyridine ring, imparts significant chemical reactivity.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, modern synthesis protocols, known applications, and potential biological activities. While primarily utilized as a chemical building block, preliminary investigations suggest potential for broader biological relevance.[3] All data is presented to facilitate research and development applications.
Physicochemical and Computed Properties
2-Acetylnicotinic acid is a solid at room temperature.[1] Its key properties are summarized in the table below. It should be noted that several physical properties, such as boiling point and density, are computationally predicted, and there are slight variations in reported melting points across different suppliers.
| Property | Value | Source(s) |
| CAS Registry Number | 89942-59-6 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1][4] |
| Molecular Weight | 165.15 g/mol | [1][5] |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | [5][] |
| Synonyms | 2-Acetonicotinic acid, 2-ANA | [][7] |
| Appearance | Solid | [1][4] |
| Melting Point | 100-102°C / 126-127°C | [1][7] |
| Boiling Point | 334.9±27.0 °C (Predicted) | [7] |
| Density | 1.303±0.06 g/cm³ (Predicted) | [7] |
| pKa | 3.40±0.10 (Predicted) | [7] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [7][8] |
| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O | [1][] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [7][9] |
Synthesis and Chemical Reactivity
The synthesis of 2-acetylnicotinic acid has evolved to favor more environmentally friendly and efficient methods.[1] The compound's reactivity is primarily driven by its two functional groups—the carboxylic acid and the acetyl group—making it a versatile synthetic intermediate.[1]
Modern Synthesis Pathway
An improved and industrially scalable method for preparing high-purity 2-acetylnicotinic acid begins with nicotinic acid N-oxide.[1][10] This process avoids the use of harsh and environmentally hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were common in older methods.[1][10] The modern two-step process involves acetylation followed by a catalytic deoxygenation.[1]
Experimental Protocol: Deoxygenation of 2-Acetylnicotinic Acid N-Oxide
The following protocol details the catalytic hydrogenation step, which is a significant improvement in the synthesis pathway.[11]
Materials:
-
2-acetylnicotinic acid N-oxide (16.0 g, 88.4 mmol)
-
Sodium hydroxide (NaOH) (3.5 g, 88.4 mmol)
-
Deionized water (300 ml)
-
10% Palladium on carbon (Pd/C) (1.6 g)
-
6N Hydrochloric acid (HCl)
-
Methanol
-
Celite
Procedure:
-
Dissolve sodium hydroxide (3.5 g) in 300 ml of water.
-
Add 2-acetylnicotinic acid N-oxide (16.0 g) to the NaOH solution.
-
Adjust the pH of the solution to 9 using 6N NaOH.
-
Carefully add 10% palladium on carbon (1.6 g) to the mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere until a 20% excess of hydrogen is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Adjust the pH of the filtrate to 2.5 with 6N HCl.
-
Remove the solvent via rotary evaporation.
-
Take up the resulting residue in methanol.
-
Filter the mixture. Evaporate the filtrate to yield 2-acetylnicotinic acid as a pale beige solid.[11]
Chemical Reactivity
The dual functional groups of 2-acetylnicotinic acid allow for a range of chemical transformations:
-
Carboxylic Acid Group: Can undergo standard reactions such as esterification and decarboxylation.[1]
-
Acetyl Group: Can participate in condensation and reduction reactions.[1]
This reactivity makes it an excellent building block for constructing more complex heterocyclic molecules for various industries.[1][]
Applications in Synthesis
2-Acetylnicotinic acid is not typically an end-product but rather a crucial intermediate. Its primary applications are in the agrochemical and pharmaceutical industries.[1][3][12]
-
Agrochemicals: It serves as a core building block for a variety of herbicides, fungicides, and insecticides.[1][13]
-
Pharmaceuticals: The compound is a versatile precursor for synthesizing heterocyclic drugs and other pharmaceutical compounds.[3][] It has been identified as an intermediate in the synthesis of drugs like the anti-inflammatory niflumic acid and the antiarrhythmic disopyramide.[3]
-
Other Industries: It also finds use as an intermediate in the production of certain dyes and specialty chemicals.[1]
Biological Activity and Future Directions
While the primary role of 2-acetylnicotinic acid is a synthetic intermediate, some sources suggest potential biological activities, though specific research is limited.[3] These areas represent potential avenues for future investigation.
-
Potential Antimicrobial Properties: Studies have suggested the compound may inhibit certain bacterial strains.[3] Nicotinic acid derivatives, as a class, have shown promising activity against Gram-positive bacteria.[14]
-
Potential Neuroprotective Effects: There is speculation that it may have neuroprotective effects and could be investigated as a precursor in the development of drugs for neurological disorders.[3] Some research suggests it may interact with nicotinic acetylcholine receptors or inhibit enzymes like acetylcholinesterase, which could be relevant for neurodegenerative diseases.[3]
-
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.[3] The broader class of pyridine carboxylic acid isomers has been a rich source for the discovery of new enzyme inhibitors for various diseases.[15][16]
It is critical to note that these potential biological activities are largely inferred from related structures or preliminary statements and require dedicated scientific investigation for validation. No specific signaling pathways involving 2-acetylnicotinic acid have been elucidated in the available literature.
Conclusion
2-Acetylnicotinic acid (CAS 89942-59-6) is a high-value chemical intermediate with established importance in the agrochemical and pharmaceutical sectors. Modern, efficient, and more environmentally benign synthesis methods have made it readily accessible for industrial-scale production.[1][10] While its role as a building block is well-documented, its intrinsic biological activities remain an underexplored area. Future research could focus on validating the suggested antimicrobial and neuroprotective properties, potentially expanding its application from a simple intermediate to an active pharmacological scaffold.
References
- 1. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 2. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 3. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 4. 2-Acetylnicotinic acid | CymitQuimica [cymitquimica.com]
- 5. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 89942-59-6|2-Acetylnicotinic acid|BLD Pharm [bldpharm.com]
- 9. watson-int.com [watson-int.com]
- 10. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. echemi.com [echemi.com]
- 13. watsonnoke.com [watsonnoke.com]
- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]





